Selective AhR Activation Over NR1I2: A 70-Fold Intra-Compound Selectivity Window
In a luminescence-based cell-based high-throughput dose–response assay conducted by The Scripps Research Institute Molecular Screening Center, 6,9-dimethyl-6H-indolo[2,3-b]quinoxaline activated the aryl hydrocarbon receptor (AhR) with an EC₅₀ of 1.0 × 10³ nM (1.0 µM), whereas activation of the pregnane X receptor (NR1I2) required an EC₅₀ of 7.01 × 10⁴ nM (70.1 µM) [1]. This represents a ~70-fold selectivity window favoring AhR engagement over NR1I2 within the same compound. No direct head-to-head comparator data for other indoloquinoxaline congeners in these identical assays are publicly available; however, this intra-compound selectivity profile provides a quantitative benchmark against which analogs bearing different substitution patterns may be evaluated in future profiling campaigns [1].
| Evidence Dimension | Receptor activation EC₅₀ (differential target engagement) |
|---|---|
| Target Compound Data | AhR EC₅₀ = 1.0 µM; NR1I2 EC₅₀ = 70.1 µM |
| Comparator Or Baseline | Intra-compound comparison (AhR vs. NR1I2); no direct inter-compound comparator data available from the same assay panel |
| Quantified Difference | ~70-fold selectivity for AhR over NR1I2 |
| Conditions | Luminescence-based cell-based high-throughput dose–response assay; The Scripps Research Institute Molecular Screening Center (PubChem AID 463088 for AhR; AID 463086 for NR1I2) |
Why This Matters
Procurement decisions for SAR probe molecules require defined on-target versus off-target activity windows; a 70-fold AhR selectivity distinguishes this compound from non-selective indoloquinoxalines and guides target-specific assay design.
- [1] BindingDB Entry BDBM75520: 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline. EC₅₀ data for AHR (AID 463088): 1.00E+3 nM; NR1I2 (AID 463086): 7.01E+4 nM. View Source
